Disodium pyridine-2,6-dicarboxylate

Analytical Chemistry Iron Sequestration Coordination Chemistry

Disodium pyridine-2,6-dicarboxylate (also referred to as disodium dipicolinate) is the disodium salt of pyridine-2,6-dicarboxylic acid (dipicolinic acid). With molecular formula C₇H₃NNa₂O₄ and a molecular weight of 211.08 g/mol, this compound functions primarily as a tridentate chelating agent that coordinates metal ions via its pyridine nitrogen and two carboxylate oxygen atoms.

Molecular Formula C7H3NNa2O4
Molecular Weight 211.08 g/mol
CAS No. 17956-40-0
Cat. No. B103295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium pyridine-2,6-dicarboxylate
CAS17956-40-0
Molecular FormulaC7H3NNa2O4
Molecular Weight211.08 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C7H5NO4.2Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2
InChIKeyUXIGLKSQMPZUGZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Pyridine-2,6-Dicarboxylate (CAS 17956-40-0): Chemical Identity and Procurement Considerations


Disodium pyridine-2,6-dicarboxylate (also referred to as disodium dipicolinate) is the disodium salt of pyridine-2,6-dicarboxylic acid (dipicolinic acid). With molecular formula C₇H₃NNa₂O₄ and a molecular weight of 211.08 g/mol, this compound functions primarily as a tridentate chelating agent that coordinates metal ions via its pyridine nitrogen and two carboxylate oxygen atoms [1]. This chelation mode is highly conserved; crystallographic analysis of 299 compounds containing this ligand reveals that 96% of pyridine-2,6-dicarboxylate moieties adopt the tridentate-chelating configuration, a feature that underpins its utility in constructing well-defined coordination complexes and metal-organic frameworks [1]. As a water-soluble salt, it offers a convenient formulation for applications requiring aqueous compatibility without the pH adjustment often necessary with the parent acid [2].

Chelation consistency

Tridentate coordination fidelity reported at 96% across 299 crystal structures, supporting predictable complex design

Water-soluble salt form

Disodium salt enables aqueous formulation without pH adjustment, unlike the parent acid

Multi-domain utility

Applicable to MOF construction, electrolyte stabilization, amide synthesis, and bioinorganic chelation studies

Why Generic Substitution of Disodium Pyridine-2,6-Dicarboxylate Fails: Quantified Performance Gaps


Although multiple dicarboxylate and aminocarboxylate chelators exist, the unique combination of a pyridine nitrogen flanked by two carboxylate groups in a rigid planar arrangement confers distinct binding affinities, reaction selectivities, and application-specific performance advantages that cannot be replicated by simpler analogs [1][2]. Head-to-head comparisons reveal that pyridine-2,6-dicarboxylate exhibits Fe(III) complex stability constants up to 1.5 orders of magnitude higher than its close structural analog pyridine-2,6-diacetate [1], extends vanadium electrolyte precipitation time by 60% over 2-picolinate in flow battery applications [2], and demonstrates a 10-fold lower effective dose for in vivo zinc chelation compared to EDTA [3]. These quantifiable disparities underscore the risk of substituting disodium pyridine-2,6-dicarboxylate with in-class alternatives, where even minor structural variations translate into significant functional deficits.

Pyridine-2,6-diacetate or other dicarboxylates

Reported Fe(III) binding constants may be significantly lower; tridentate chelation geometry differs, potentially altering complex stability

EDTA and broad-spectrum aminocarboxylate chelators

Lack the zinc-selective affinity observed with dipicolinate; in vivo zinc-depletion dose requirements may shift

2-Picolinic acid (pyridine-2-carboxylic acid)

Can generate chlorinated byproducts during amide synthesis via acid chloride route, necessitating additional purification

Quantitative Differentiation of Disodium Pyridine-2,6-Dicarboxylate: Head-to-Head Evidence for Informed Procurement


Fe(III) Chelation Strength: Pyridine-2,6-Dicarboxylate vs. Pyridine-2,6-Diacetate

Potentiometric titrations at 25°C in 0.6 M NaCl demonstrate that pyridine-2,6-dicarboxylic acid (H2X) forms significantly stronger Fe(III) complexes than its structural analog pyridine-2,6-diacetic acid (H2A) [1]. The FeX⁺ 1:1 complex exhibits a stability constant log K = 8.840 ± 0.003, compared to log K = 7.53 ± 0.03 for FeA⁺, representing an approximate 20-fold greater binding affinity. Similarly, the FeX₂⁻ 2:1 complex (log β₂ = 14.82 ± 0.03) is an order of magnitude more stable than FeA₂⁻ (log β₂ = 13.81 ± 0.04). The authors explicitly conclude that H2X forms stronger complexes towards Al(III) and Fe(III) than does H2A, attributing this to tridentate coordination involving the pyridine nitrogen, whereas H2A adopts a bidentate mode utilizing only its acetate arms [1].

Fe(III) Complex Stability
Target log K 8.84 ± 0.003 vs comparator log K 7.53 ± 0.03 (≈ 20× stronger)
May support higher-affinity Fe(III) sequestration workflow
Analytical Chemistry Iron Sequestration Coordination Chemistry

Thermal Stabilization of Vanadium Electrolyte: 2,6-PDC vs. 2-Picolinic Acid

A comparative study of pyridinecarboxylic acid additives for all-vanadium redox flow battery positive electrolytes revealed that 2,6-pyridinedicarboxylic acid (2,6-PDC) significantly outperforms 2-pyridinecarboxylic acid (2-picolinic acid) in improving thermal stability [1]. At 40°C, the addition of 3 mol% 2,6-pyridinedicarboxylic acid extended the precipitation time of the V(V) electrolyte by 60% relative to the additive-free baseline. In contrast, 2-picolinic acid failed to produce comparable stabilization. Zeta potential measurements confirmed that 2,6-PDC adsorbs onto V(V) ion surfaces, increasing electrostatic repulsion between ions and thereby inhibiting aggregation and precipitation [1]. Critically, cyclic voltammetry and charge-discharge testing demonstrated that the addition of 2,6-PDC does not adversely affect the electrochemical activity of the electrolyte [1].

V(V) Electrolyte Stability
+60% precipitation time vs 2-picolinic acid at 3 mol%, 40 °C
May extend VRFB electrolyte service life
Cross-study comparison; electrochemical activity reportedly preserved
Vanadium Redox Flow Battery Electrolyte Stability Energy Storage

In Vivo Zinc Chelation Efficacy: Dipicolinic Acid vs. Ca-EDTA

In a mouse model of capsaicin-induced antinociception, intrathecal (i.t.) administration of dipicolinic acid (the parent acid of disodium pyridine-2,6-dicarboxylate) demonstrated a 10-fold lower effective dose compared to disodium-calcium EDTA for blocking the antinociceptive response [1]. Specifically, 1 nmol of dipicolinic acid i.t. fully blocked the antinociception produced by 2.8 nmol of capsaicin, whereas 10 nmol of Ca-EDTA was required to achieve the same effect [1]. This differential potency is consistent with dipicolinic acid's established selectivity for zinc over other divalent cations, a property not shared by the broader-spectrum chelator EDTA.

Zinc Chelation Potency
Model context
1 nmol effective vs 10 nmol Ca-EDTA (10× lower dose)
Supports lower-dosing zinc-depletion research models
Intrathecal mouse model; dose-response context
Neuroscience Zinc Chelation Pain Research

Synthesis Selectivity: Absence of Chlorinated Byproducts vs. Picolinic Acid

During the synthesis of amides via in situ acid chloride generation using thionyl chloride, pyridine-2,6-dicarboxylic acid exhibits a critical selectivity advantage over picolinic acid (pyridine-2-carboxylic acid) [1]. Reactions with picolinic acid consistently yield not only the expected N-alkyl-N-phenylpicolinamides but also significant quantities of 4-chloro-N-alkyl-N-phenylpicolinamides as byproducts, necessitating chromatographic separation. In contrast, analogous reactions with pyridine-2,6-dicarboxylic acid proceed without any detectable chlorinated byproduct formation [1]. This difference is attributed to the electronic and steric effects of the second carboxyl group at the 6-position, which deactivates the pyridine ring toward electrophilic chlorination.

Amide Synthesis Purity
No chlorinated byproduct observed vs picolinic acid (present)
May eliminate chromatographic purification step
Synthetic Chemistry Amide Synthesis Ligand Preparation

Coordination Mode Fidelity: 96% Tridentate Chelation Across Diverse Metals

A comprehensive crystallographic survey of 299 compounds containing pyridine-2,6-dicarboxylate (Pydc) ligands reveals an exceptionally high degree of coordination mode predictability [1]. Among 494 symmetrically independent Pydc moieties analyzed, 96% adopt the tridentate-chelating coordination mode, engaging the pyridine nitrogen and both carboxylate oxygen atoms simultaneously [1]. This remarkable consistency stands in contrast to many simpler bidentate ligands, which often exhibit variable denticity depending on the metal ion, steric crowding, and reaction conditions. The study further establishes that Pydc can function as a mono-, bi-, tri-, tetra-, or pentadentate ligand, yet the tridentate mode dominates overwhelmingly, providing a reliable building block for the rational design of coordination polymers and metal-organic frameworks (MOFs) [1].

Coordination Fidelity
Class-level inference
96% of 494 moieties adopt tridentate mode
Supports predictable MOF and coordination polymer design
Based on 299 crystal structures; class-level trend
Metal-Organic Frameworks Coordination Polymers Supramolecular Chemistry

Luminescence Lifetime of Tb(III)-Pydc Chelate for Time-Resolved Spectroscopy

Pyridine-2,6-dicarboxylate forms stable, highly luminescent chelates with lanthanide ions, enabling their use in time-resolved emission spectroscopy. A microfluidic space-domain time-resolved emission spectroscopy study of Tb(III) and Eu(III) chelates with pyridine-2,6-dicarboxylate validated that the excited-state lifetimes obtained via space-domain measurements matched those from conventional time-domain approaches [1]. The chelate's long luminescence lifetime permits effective temporal discrimination against short-lived background fluorescence, a prerequisite for sensitive bioanalytical assays. While this study does not provide a direct head-to-head comparison with alternative ligands, the established utility of pyridine-2,6-dicarboxylate as a lanthanide sensitizer in analytical chemistry is well-documented [1].

Luminescence Lifetime
Method context
Space-domain lifetime matches time-domain measurement
Validates time-resolved lanthanide assay compatibility
No direct ligand comparator in study
Luminescence Lanthanide Chemistry Time-Resolved Spectroscopy

Optimal Use Cases for Disodium Pyridine-2,6-Dicarboxylate: Evidence-Backed Selection


Vanadium Redox Flow Battery (VRFB) Positive Electrolyte Additive

Disodium pyridine-2,6-dicarboxylate is the additive of choice for improving the thermal stability of V(V) electrolytes in vanadium redox flow batteries. As demonstrated in comparative studies, its addition at 3 mol% extends the precipitation time of the positive electrolyte by 60% at 40°C, significantly outperforming 2-picolinic acid [1]. This stabilization is achieved through surface adsorption onto V(V) ions, which increases electrostatic repulsion and prevents aggregation, all without compromising the electrolyte's electrochemical activity [1]. Procurement of the disodium salt offers the added benefit of direct formulation without pH adjustment, simplifying electrolyte preparation.

Synthesis of Amide Ligands for Catalysis and Molecular Devices

For chemists preparing amide ligands via acid chloride intermediates, disodium pyridine-2,6-dicarboxylate (or its parent acid) is the superior precursor due to its complete lack of chlorinated byproduct formation. Unlike picolinic acid, which yields significant 4-chloropicolinamide contaminants requiring chromatographic removal, pyridine-2,6-dicarboxylate-derived amides are obtained without this side reaction, streamlining purification and improving isolated yields [2]. This selectivity advantage is particularly valuable in multistep syntheses where intermediate purity is critical.

Selective Zinc Chelation in Neurobiological Research

In studies requiring selective depletion of extracellular zinc in the central nervous system, dipicolinic acid (the parent acid of disodium pyridine-2,6-dicarboxylate) offers a 10-fold potency advantage over Ca-EDTA, with an effective intrathecal dose of 1 nmol in mouse models of capsaicin-induced antinociception [3]. This higher potency minimizes the total chelator mass introduced, reducing the risk of off-target metal ion perturbations and enabling more precise interrogation of zinc-dependent physiological processes. The disodium salt provides a water-soluble, ready-to-use form for in vivo dosing.

Metal-Organic Framework (MOF) and Coordination Polymer Construction

The near-invariant tridentate chelation mode of pyridine-2,6-dicarboxylate—adopted in 96% of 494 structurally characterized moieties—makes it a highly reliable building block for the rational design of metal-organic frameworks (MOFs) and coordination polymers [4]. This predictable coordination geometry reduces synthetic uncertainty and facilitates the targeted construction of porous materials for gas storage, catalysis, and sensing applications. The disodium salt is an ideal precursor for hydrothermal and solvothermal MOF syntheses, providing the dianionic ligand in a soluble, pH-neutral form.

Application
Selection Property
Validation Focus
VRFB Electrolyte Research
Thermal stabilization of V(V) species
Precipitation time at elevated temperature
Amide Ligand Synthesis
Chlorinated byproduct-free route
Purity after acid chloride coupling
Zinc Depletion Neurobiology
Selective Zn affinity over other divalents
Dose-response in zinc-depletion models
MOF Construction
Predictable tridentate geometry
Framework topology consistency

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